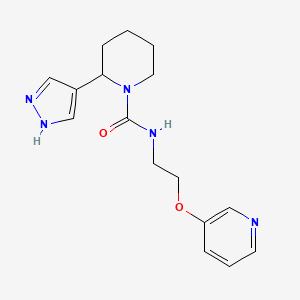
N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is primarily used in research studies to understand its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in various physiological and biochemical processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve insulin sensitivity and glucose metabolism in diabetic patients. Additionally, it has been studied for its potential neuroprotective effects in various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other processes. However, one of the limitations of using this compound is its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for research involving N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine. One potential direction is to study its effects on other physiological and biochemical processes. Additionally, further research is needed to understand its mechanism of action and its potential applications in the treatment of various diseases. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis of this compound.
Synthesis Methods
The synthesis of N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-pyrazol-1-ylbutan-2-amine with cyclohexanone to form N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanone. This intermediate compound is then reduced to this compound using sodium borohydride as a reducing agent.
Scientific Research Applications
N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine has been extensively used in scientific research studies to understand its mechanism of action and its effects on various physiological and biochemical processes. It has been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
properties
IUPAC Name |
N-(4-pyrazol-1-ylbutan-2-yl)cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-12(8-11-16-10-5-9-14-16)15-13-6-3-2-4-7-13/h5,9-10,12-13,15H,2-4,6-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLATZSWIPWBSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3-difluorophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643239.png)
![2-Amino-1-[2-(4-propan-2-ylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7643244.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7643257.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B7643271.png)
![N-[3-(3-methyl-1,2,4-triazol-4-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643275.png)
![1-ethyl-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7643283.png)
![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7643299.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7643300.png)
![3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile](/img/structure/B7643315.png)
![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohexan-1-amine](/img/structure/B7643317.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643321.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)hexan-1-one;hydrochloride](/img/structure/B7643335.png)
![2-tert-butyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,4-triazol-3-one](/img/structure/B7643341.png)